Dihydroxy Melphatalan-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₃H₁₂D₈N₂O₄ |
|---|---|
Molecular Weight |
276.36 |
Synonyms |
4-[Bis(2-hydroxyethyl)amino]-L-phenylalanine-d8; _x000B_3-[p-[bis(2-hydroxyethyl)amino]phenyl]alanine-d8 |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing Dihydroxy Melphatalan-d8 in academic research?
- Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions using precursors like Melphalan, followed by hydroxylation. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (e.g., H, C, and deuterium NMR) and high-resolution mass spectrometry (HRMS) for isotopic purity verification . For reproducibility, experimental protocols must detail reaction conditions (temperature, solvent, catalysts) and purification steps (HPLC, recrystallization). Purity assessments via HPLC-UV or LC-MS are critical, with thresholds ≥98% for in vitro studies .
Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?
- Methodological Answer : Stability studies require controlled experiments under conditions mimicking intended use (e.g., pH, temperature, light exposure). Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analytical techniques like LC-MS or stability-indicating HPLC can quantify degradation products. For long-term storage, lyophilization in inert atmospheres (argon) at -80°C is recommended .
Q. What analytical validation parameters are essential for quantifying this compound in biological matrices?
- Methodological Answer : Key parameters include:
| Parameter | Requirement | Method |
|---|---|---|
| Linearity | R² ≥ 0.99 | Calibration curve (5–9 points) |
| LOD/LOQ | ≤10 ng/mL (LOD), ≤30 ng/mL (LOQ) | Signal-to-noise ratio (10:1) |
| Accuracy/Precision | ±15% deviation (FDA guidelines) | Intra-/inter-day replicates |
| Matrix Effects | Recovery 85–115% | Post-extraction spiking |
| These metrics ensure reliability in pharmacokinetic or metabolomic studies . |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacokinetic data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in bioanalytical methods (e.g., LC-MS vs. ELISA) or model systems (e.g., murine vs. human hepatocytes). Conduct cross-validation using standardized protocols and reference materials. Meta-analysis tools (e.g., PRISMA guidelines) can harmonize data by adjusting for variables like dosing regimens, sample preparation, and detection limits .
Q. What strategies optimize the detection of this compound in complex biological matrices (e.g., plasma, tissue homogenates)?
- Methodological Answer : Pre-treatment steps such as protein precipitation (acetonitrile/methanol), solid-phase extraction (SPE), or immunoaffinity depletion reduce matrix interference. For LC-MS/MS, use deuterated internal standards (e.g., this compound itself) to correct for ion suppression/enhancement. Advanced techniques like differential mobility spectrometry (DMS) enhance selectivity in high-background samples .
Q. How can mechanistic studies elucidate the role of this compound in disease models with conflicting efficacy outcomes?
- Methodological Answer : Employ orthogonal assays (e.g., RNA-seq for pathway analysis, CRISPR screens for target validation) to corroborate findings. Dose-response studies with isogenic cell lines (wild-type vs. knockout) clarify on-target effects. For in vivo models, use tracer studies (e.g., C-labeled compound) to track biodistribution and metabolite formation .
Data Contradiction Analysis
Q. What statistical approaches address variability in this compound cytotoxicity assays across laboratories?
- Methodological Answer : Apply robust statistical frameworks (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Normalize data to common controls (e.g., staurosporine for apoptosis assays). Collaborative inter-laboratory studies using harmonized protocols (ISO 17025) reduce methodological heterogeneity. Publicly share raw data via repositories like Zenodo for transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
